molecular formula C3H10NO3P B1586124 [(1R)-1-aminopropyl]phosphonic acid CAS No. 98049-00-4

[(1R)-1-aminopropyl]phosphonic acid

Cat. No.: B1586124
CAS No.: 98049-00-4
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-GSVOUGTGSA-N
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Description

[(1R)-1-aminopropyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a carbon atom, which is further bonded to an amino group and a propyl group. This compound is known for its stability and bioactivity, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-aminopropyl]phosphonic acid typically involves the reaction of a suitable phosphonate precursor with an amine. One common method is the Kabachnik–Fields reaction, where a phosphite reacts with an aldehyde and an amine to form the desired aminophosphonate . Another method involves the Pudovik reaction, where a phosphite reacts with an imine .

Industrial Production Methods

Industrial production of this compound often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-aminopropyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .

Scientific Research Applications

[(1R)-1-aminopropyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-1-aminopropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound acts as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity. This mechanism is particularly effective in inhibiting metalloproteases and other enzymes involved in pathological states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-1-aminopropyl]phosphonic acid is unique due to its specific stereochemistry and the presence of both an amino group and a phosphonic acid group. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

[(1R)-1-aminopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJNDWGTWHHFA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370556
Record name [(1R)-1-Aminopropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98049-00-4
Record name Ampropylfos, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098049004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1R)-1-Aminopropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(-)-(1-Aminopropyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPROPYLFOS, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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